
2-Phenyl-1,3-dioxan-5-ol
Overview
Description
2-Phenyl-1,3-dioxan-5-ol is a heterocyclic organic compound with the molecular formula C10H12O3. It is a six-membered cyclic acetal derived from glycerol and benzaldehyde. This compound exists as a mixture of cis and trans isomers and is known for its applications in organic synthesis and polymer chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenyl-1,3-dioxan-5-ol can be synthesized through the etherification reaction of glycerol with benzaldehyde. The reaction is typically catalyzed by acidic resins or other acid catalysts such as p-toluenesulfonic acid. The optimal conditions for this reaction include a molar ratio of benzaldehyde to glycerol of 1:1.3, a catalyst mass of 1.5 grams, and a reaction time of 4 hours at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound involves similar etherification reactions but on a larger scale. The use of heterogeneous catalysts like Sn-Al-MCM-41 has been explored to improve the yield and selectivity of the desired product. The reaction is carried out at temperatures around 120°C for approximately 240 minutes, achieving high conversion rates and yields .
Chemical Reactions Analysis
Key Reactions
The chemical behavior of 2-Phenyl-1,3-dioxan-5-ol can be explored through several significant reactions:
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Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions typical of dioxanes and esters. For instance, the reaction with triphenylphosphine-carbon tetrabromide yields brominated derivatives such as cis-4-bromomethyl-2-phenyl-1,3-dioxolan and its trans-diastereomer .
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Oxidation : When oxidized using ruthenium tetraoxide, this compound converts to 2-phenyl-1,3-dioxan-5-one. This product can further dimerize under specific conditions to form complex structures .
Reaction Mechanisms
The mechanisms involved in the reactions of this compound typically include:
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Nucleophilic Attack : The hydroxyl group can act as a nucleophile, attacking electrophilic centers within the molecule or other reactants.
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Deprotonation : The compound can be deprotonated using strong bases like lithium diisopropylamide (LDA), leading to the formation of lithium enolates that participate in further reactions .
Material Science
Due to its unique chemical structure, 2-Phenyl-1,3-dioxan derivatives may serve as intermediates in synthesizing polymers or other materials with desirable properties.
Scientific Research Applications
Research indicates that 2-Phenyl-1,3-dioxan-5-ol possesses notable biological activities:
- Antimicrobial Properties : Studies have shown potential antibacterial and antifungal effects, suggesting its applicability as an antimicrobial agent. The compound's structure allows it to interact with biological membranes, potentially disrupting microbial growth mechanisms.
- Metabolic Modulation : Derivatives of this compound have shown promise in modulating metabolic pathways, which could be beneficial for treating metabolic disorders.
Applications in Drug Development
The compound's interactions with biological systems make it a candidate for drug development:
- Binding Affinity Studies : Investigations into its binding to specific receptors and enzymes are crucial for understanding how modifications to the dioxane structure can enhance biological activity and specificity.
- Lead Compound for Therapeutics : Its unique properties position it as a lead compound for further research in developing new therapeutic agents targeting various diseases.
Polymerization Applications
This compound is also valuable in the field of polymer science:
- Ring-opening Polymerization : The compound has been studied for its potential in creating new polymers through ring-opening polymerization techniques. This research contributes to understanding polymerization mechanisms and developing novel materials.
Comparative Analysis with Related Compounds
Compound Name | Structure Type | Unique Features |
---|---|---|
2-Hydroxyethyl phenyl ether | Ether | Exhibits different solubility properties |
Dihydroxyacetone | Dicarbonyl compound | Known for use in self-tanning products |
Serinol | Amino alcohol | Used as a raw material for X-ray contrast agents |
4-Hydroxymethyl phenol | Phenolic compound | Exhibits antioxidant properties |
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition of growth compared to controls, highlighting its potential as an antimicrobial agent .
Case Study 2: Polymer Synthesis
Research focused on the use of this compound in the synthesis of biodegradable polymers. The study demonstrated that polymers synthesized using this compound exhibited favorable mechanical properties and biodegradability, making them suitable for environmental applications.
Mechanism of Action
The mechanism of action of 2-Phenyl-1,3-dioxan-5-ol primarily involves its ability to undergo ring-opening polymerization and form stable cyclic structures. The molecular targets and pathways involved in its reactions include the formation of stable acetal linkages and interactions with catalysts like tin(II) 2-ethylhexanoate .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,3-dioxolane-4-methanol: A five-membered cyclic acetal derived from glycerol and benzaldehyde.
5-Hydroxy-2-phenyl-1,3-dioxane: Another cyclic acetal with similar structural features.
Uniqueness
2-Phenyl-1,3-dioxan-5-ol is unique due to its six-membered ring structure, which provides greater stability compared to five-membered cyclic acetals. This stability makes it a valuable intermediate in various chemical syntheses and industrial applications .
Biological Activity
2-Phenyl-1,3-dioxan-5-ol is a compound characterized by its unique dioxane structure, which consists of a six-membered ring with a phenyl group and a hydroxyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₀H₁₂O₃
- Molecular Weight : 180.20 g/mol
- CAS Number : 1708-40-3
- Melting Point : 84 °C
The compound's structure contributes to its reactivity and potential applications in various fields, including medicinal chemistry and polymer science.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antibacterial and antifungal properties. Studies have shown that this compound can inhibit the growth of various microbial strains:
Microbial Strain | Activity | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | Antibacterial | 625–1250 µg/mL |
Staphylococcus epidermidis | Antibacterial | Significant activity |
Enterococcus faecalis | Antibacterial | 625 µg/mL |
Pseudomonas aeruginosa | Antibacterial | Excellent activity |
Candida albicans | Antifungal | Significant activity |
These findings suggest that derivatives of this compound could serve as promising candidates for the development of new antimicrobial agents .
The mechanism by which this compound exerts its biological effects involves interactions with microbial membranes. The compound's ability to disrupt membrane integrity may lead to increased permeability and ultimately cell death. Additionally, studies have indicated that modifications to the dioxane structure can enhance binding affinities to specific receptors and enzymes involved in metabolic pathways.
Synthesis and Testing of Derivatives
A series of studies have focused on synthesizing various derivatives of this compound to evaluate their biological activities. For instance, one study synthesized enantiomerically pure and racemic derivatives through reactions involving salicylaldehyde and diols. These compounds were subjected to biological screening against several bacterial strains and demonstrated varying degrees of antibacterial and antifungal activity .
Green Chemistry Applications
Recent research has explored the use of greener catalysts in the synthesis of this compound derivatives. This approach not only enhances the sustainability of chemical processes but also maintains or improves the biological activity of the resulting compounds. For example, catalysts such as Al-SBA-15 have been employed in glycerol transformations to produce valuable compounds while minimizing environmental impact .
Q & A
Basic Research Questions
Q. How can the synthesis of 2-Phenyl-1,3-dioxan-5-ol be optimized for high yield and selectivity under green chemistry conditions?
- Methodological Answer : Optimizing synthesis involves using heterogeneous acid catalysts (e.g., cationic acidic resins) to promote glycerol acetalization with benzaldehyde. Experimental designs, such as randomized matrix designs (to eliminate confounding variables) and statistical tools like Statgraphics Centurion, help identify optimal temperature, reactant molar ratios, and catalyst loading. For instance, selectivity toward this compound reached 57–63.5% under controlled conditions . Green approaches prioritize reusable catalysts and mild reaction conditions to minimize waste.
Q. What analytical techniques are most effective for characterizing this compound and verifying its structural purity?
- Methodological Answer : Key techniques include:
- FTIR Spectroscopy : DRIFT (Diffuse Reflectance Infrared Fourier Transform) with environmental chambers can monitor catalyst surface interactions and confirm functional groups (e.g., hydroxyl and acetal moieties) .
- NMR Spectroscopy : Distinguishes cis/trans isomers via chemical shift differences in the dioxane ring protons .
- Chromatography (HPLC) : Validates purity ≥97% and quantifies isomer ratios .
Q. What experimental parameters influence the selectivity between 5-membered and 6-membered cyclic acetals during glycerol acetalization?
- Methodological Answer : Selectivity is governed by:
- Thermodynamic Stability : 6-membered rings (e.g., this compound) often form preferentially due to reduced steric strain compared to 5-membered analogs. For acetone-derived acetals, 5-membered isomers dominate (95% at 298.15 K) due to axial methyl group repulsions in 6-membered variants .
- Catalyst Acidity : Stronger acids favor kinetically controlled products, while milder acids allow thermodynamic control .
Advanced Research Questions
Q. How does the choice of acid catalyst influence the cis/trans isomer ratio in this compound synthesis?
- Methodological Answer : Heterogeneous catalysts (e.g., cationic resins) enhance cis/trans selectivity by providing confined active sites that stabilize specific transition states. For example, trans isomers may dominate due to reduced steric hindrance on the catalyst surface. Reaction conditions (e.g., 60–90°C, glycerol/benzaldehyde molar ratios) further modulate isomer distribution. DRIFT and NMR are critical for quantifying ratios .
Q. Why is this compound resistant to sp³ C–O bond cleavage under standard catalytic conditions?
- Methodological Answer : Conformational rigidity in the 6-membered dioxane ring limits accessibility to cleavage sites. DFT studies reveal that flexible intermediates are required for effective C–O bond activation. For example, 2-Phenyl-1,3-dioxolane (5-membered analog) shows higher cleavage potential due to greater ring strain and flexibility .
Q. What computational methods support the understanding of this compound’s stability and reactivity?
- Methodological Answer :
- DFT Calculations : Predict energy differences between isomers (e.g., 6-membered vs. 5-membered rings) and transition states. For acetone-derived acetals, DFT aligns with experimental stability trends (ΔG ≈ 1.7 kcal/mol favoring 5-membered isomers) .
- Molecular Dynamics : Simulates solvent effects and catalyst interactions to optimize reaction pathways .
Q. How can conformational flexibility be leveraged for site-selective functionalization of this compound?
- Methodological Answer : Targeted functionalization requires dynamic conformational sampling. For example, introducing substituents at the 5-hydroxyl position can bias ring puckering, enabling selective C–H activation or oxidation. Evidence from analogous systems highlights the role of solvent polarity and catalyst design in directing reactivity .
Properties
IUPAC Name |
2-phenyl-1,3-dioxan-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKDAAFSXYPQOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC(O1)C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061899 | |
Record name | 1,3-Dioxan-5-ol, 2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061899 | |
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Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
185.00 °C. @ 20.00 mm Hg | |
Record name | Benzaldehyde glyceryl acetal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032174 | |
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CAS No. |
1708-40-3, 4141-19-9, 4141-20-2, 1319-88-6 | |
Record name | 2-Phenyl-1,3-dioxan-5-ol | |
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Record name | 1,3-Dioxan-5-ol, 2-phenyl- | |
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Record name | 5-Hydroxy-2-phenyl-1,3-dioxane, cis- | |
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Record name | 5-Hydroxy-2-phenyl-1,3-dioxane, trans- | |
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Record name | 1708-40-3 | |
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Record name | 1,3-Dioxan-5-ol, 2-phenyl- | |
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Record name | 1,3-Dioxan-5-ol, 2-phenyl- | |
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Record name | 2-phenyl-1,3-dioxan-5-ol | |
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Record name | 4141-19-9 | |
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Record name | 5-HYDROXY-2-PHENYL-1,3-DIOXANE, TRANS- | |
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Record name | 5-HYDROXY-2-PHENYL-1,3-DIOXANE, CIS- | |
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Record name | Benzaldehyde glyceryl acetal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032174 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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